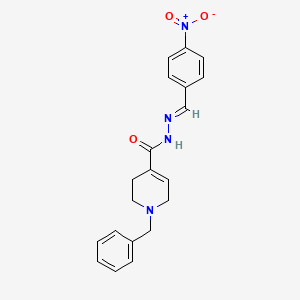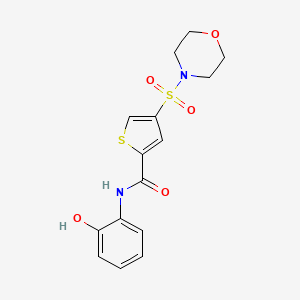![molecular formula C22H26N4O2 B5523852 N'-[4-(diethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5523852.png)
N'-[4-(diethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzohydrazide derivatives, including compounds similar to N'-[4-(diethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide, often involves reactions that yield interesting intermediates and final products. For instance, the reaction of 3-acylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide can lead to the formation of 4-amino-1,2,4-triazines, demonstrating the versatility of such compounds in synthesizing heterocyclic structures, which can be relevant for the synthesis pathways of similar benzohydrazides (Kobelev et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds like N'-[4-(diethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide can be elucidated through various analytical techniques. For example, the crystal and molecular structure of related benzohydrazides and their complexes with metals have been characterized, revealing details about their bonding and geometry. This information is crucial for understanding the reactivity and potential applications of these compounds (Anarado et al., 2023).
Chemical Reactions and Properties
Benzohydrazides and related compounds undergo various chemical reactions, forming diverse structures. For example, reactions with ethyl chloroformate, ethyl thiolchloroformate, and phenyl isocyanate can convert benzohydrazides into oxadiazolenones, thiadiazolenones, and triazolenones, respectively. These transformations highlight the chemical versatility and reactivity of benzohydrazides, which would be relevant for studying N'-[4-(diethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide and similar compounds (Barnish et al., 1986).
Physical Properties Analysis
The physical properties of benzohydrazides and their derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical application. These properties can be significantly influenced by the molecular structure and substituents present in the compound. For example, the crystal structure of specific benzohydrazides can offer insights into their stability and interactions with other molecules, which is essential for their use in materials science and pharmaceuticals (Su et al., 2011).
Chemical Properties Analysis
The chemical properties of benzohydrazide derivatives, such as reactivity towards various reagents, potential for forming complexes with metals, and ability to undergo cycloaddition or substitution reactions, are of particular interest. These properties are determined by the molecular structure, especially the electronic distribution and functional groups present. Understanding these properties is key to exploiting these compounds in synthetic chemistry and developing new materials or pharmaceuticals (Mohamed, 2021).
科学的研究の応用
Catalytic and Biological Activities
- Schiff base ligands, similar to N'-[4-(diethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide, and their metal complexes have been explored for their catalytic, DNA-binding, and antibacterial activities. Such ligands have shown potential in binding with calf thymus DNA and exhibiting antimicrobial properties against various bacterial strains (El‐Gammal et al., 2021).
Synthesis and Characterization
- Compounds structurally related to N'-[4-(diethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide have been synthesized and characterized for their structural properties. These compounds demonstrate diverse molecular configurations and are significant in the study of crystallography and molecular structures (Bakir & Green, 2002).
Electrochemical Applications
- Arylidene benzohydrazides, a class of compounds that includes N'-[4-(diethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide, have been studied for their electrochemical reduction properties. This research has implications in the field of electrochemistry, especially in understanding the reduction mechanisms of these compounds (Lund, 1983).
Pharmaceutical Research
- Related benzohydrazides have been investigated for their potential in pharmaceutical applications, such as in the synthesis of compounds with antiviral activities, specifically against avian influenza virus. This showcases the relevance of these compounds in developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).
Anticancer Research
- Certain benzamide derivatives, which are structurally related to N'-[4-(diethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide, have been explored for their cytotoxic properties against melanoma cells. This research is pivotal in understanding the role of these compounds in targeted drug delivery for cancer treatment (Wolf et al., 2004).
特性
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-3-25(4-2)19-12-10-17(11-13-19)16-23-24-22(28)18-7-5-8-20(15-18)26-14-6-9-21(26)27/h5,7-8,10-13,15-16H,3-4,6,9,14H2,1-2H3,(H,24,28)/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNHWCFAOXTQAQ-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[({[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5523779.png)

![3-ethyl-8-[(1-methyl-1H-indol-6-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5523800.png)

![(3S*,4R*)-1-[2-(2-hydroxyethoxy)ethyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5523811.png)
![2-[(4-fluorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5523814.png)
![3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5523815.png)



![4-(3-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5523863.png)
![N-(3,5-dimethylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]urea](/img/structure/B5523866.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5523874.png)
![1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexanol](/img/structure/B5523877.png)